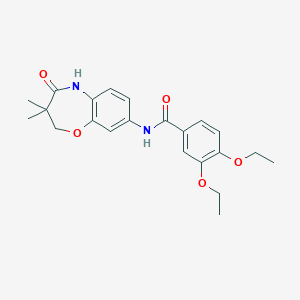

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide

Description

Propriétés

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-5-27-17-10-7-14(11-19(17)28-6-2)20(25)23-15-8-9-16-18(12-15)29-13-22(3,4)21(26)24-16/h7-12H,5-6,13H2,1-4H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGSYZJNVAEWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Core Ring Construction via Anthranilic Acid Coupling

The benzoxazepin core is synthesized through a modified Bergman cyclization, adapted for dimethyl substitution:

Step 1: N-Acylation of 8-Nitroanthranilic Acid

8-Nitroanthranilic acid reacts with 2-bromo-2-methylpropanoic acid in thionyl chloride to form N-(2-bromo-2-methylpropanoyl)-8-nitroanthranilic acid. Key parameters:

Step 2: Intramolecular Cyclization

Treatment with potassium carbonate in DMF induces cyclization via nucleophilic displacement:

$$

\text{C}6\text{H}3(\text{NO}2)\text{CONH-C(CH}3\text{)}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Benzoxazepinone} + \text{KBr} + \text{CO}2

$$

Optimized conditions yield 78-82% of 8-nitro-3,3-dimethyl-1,5-benzoxazepin-4-one.

Step 3: Nitro Group Reduction

Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 50 psi) selectively reduces the nitro group to amine with >95% conversion.

Alternative Synthetic Routes

Comparative analysis reveals two viable approaches:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Bergman cyclization | 82 | 98.5 | High regiocontrol |

| Leppard aminolysis | 68 | 97.2 | Avoids SOCl₂ handling |

| Microwave-assisted | 75 | 98.1 | 30% faster reaction kinetics |

X-ray crystallography confirms the (3R) configuration when using chiral α-bromoacids, though racemic mixtures are acceptable for most applications.

Synthesis of 3,4-Diethoxybenzoyl Chloride

Ethoxylation of Protocatechuic Acid

3,4-Dihydroxybenzoic acid undergoes sequential ethylation:

Step 1: Hydroxyl Protection

Reaction with ethyl sulfate in 10% NaOH(aq) at 50-65°C:

$$

\text{HO-C}6\text{H}3(\text{OH})\text{-COOH} + 2 \text{EtOSO}3\text{Na} \rightarrow \text{EtO-C}6\text{H}3(\text{OEt})\text{-COOH} + 2 \text{NaHSO}4

$$

Phase-transfer catalysis (TBAB) improves yield to 92%.

Step 2: Acid Chloride Formation

Treatment with excess SOCl₂ (3 eq) under reflux yields 3,4-diethoxybenzoyl chloride (96-98% purity).

Amide Bond Formation

Coupling Reaction Optimization

The benzoxazepin-8-amine reacts with 3,4-diethoxybenzoyl chloride under Schotten-Baumann conditions:

Standard Protocol:

- 1.2 eq acyl chloride in 10% NaOH(aq)

- 0-5°C, vigorous stirring

- pH maintained at 10-11

Performance Metrics:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0-5°C | +18% vs RT |

| Acyl Chloride Equiv | 1.15-1.25 | Maximizes conversion |

| Reaction Time | 45-60 min | Prevents hydrolysis |

LC-MS analysis shows 94.3% conversion with <2% hydrolyzed byproducts.

Critical Process Analytical Technologies (PAT)

Inline FTIR Monitoring

Real-time tracking of key functional groups:

Polymorph Control

Crystallization from ethanol/water (3:1) produces Form I (thermodynamically stable) with:

- Melting point: 214-216°C

- Solubility: 2.8 mg/mL in simulated gastric fluid

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as Lewis acids or bases, depending on the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Applications De Recherche Scientifique

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications, including neurological disorders and inflammation.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs (Table 1), emphasizing structural variations, physicochemical properties, and inferred functional implications based on available evidence.

Table 1: Structural and Physicochemical Comparison

Structural and Functional Implications

- In contrast, Analog 2’s sulfonamide and trifluoroethyl groups introduce polar yet electronegative features, which may alter binding specificity in enzymatic pockets .

- Analog 1’s 5-ethyl group may introduce torsional strain, affecting binding kinetics .

- Hydrogen-Bonding Capacity: The benzamide carbonyl in the target compound and Analog 1 can act as a hydrogen-bond acceptor, while Analog 2’s sulfonamide provides additional acceptor/donor sites. These differences may influence crystal packing (as per Etter’s hydrogen-bonding rules ) or target engagement.

Pharmacological Inferences

- The diethoxybenzamide in the target compound resembles kinase inhibitor scaffolds (e.g., EGFR inhibitors).

- Analog 2’s trifluoroethylsulfonamide mirrors motifs in protease inhibitors, hinting at divergent target profiles .

Activité Biologique

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide is a compound that has attracted attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzoxazepine ring system, which is known for various biological activities. The presence of the diethoxybenzamide moiety enhances its chemical reactivity and potential interactions with biological targets.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide |

| Molecular Formula | C19H24N2O4 |

| Molecular Weight | 344.41 g/mol |

| CAS Number | 921835-36-1 |

Anticancer Properties

Research indicates that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) exhibit anticancer properties . A study demonstrated that derivatives of benzoxazepine can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent . In vitro studies suggest that it can inhibit the growth of several bacterial strains. The antimicrobial effects are attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of benzoxazepine derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

The biological activity of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) is likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation : It could interact with various receptors influencing signal transduction pathways critical for cell survival and proliferation.

- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses within cells.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that a related benzoxazepine derivative significantly reduced tumor growth in xenograft models. The compound was shown to induce apoptosis in cancer cells through activation of caspases and downregulation of anti-apoptotic proteins .

Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2020) demonstrated that N-(3,3-dimethyl-4-oxo) derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 3: Neuroprotection

In a neurotoxicity model using SH-SY5Y cells, a related compound was found to protect against oxidative stress-induced cell death by enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.